1-[(1R,2R)-1-[ethyl(methyl)amino]-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-2-(tetrazol-1-yl)ethanone
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Overview
Description
1-[(1R,2R)-1-[ethyl(methyl)amino]-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-2-(tetrazol-1-yl)ethanone is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique spirocyclic structure, which is known to impart significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1R,2R)-1-[ethyl(methyl)amino]-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-2-(tetrazol-1-yl)ethanone typically involves multiple steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable indene derivative and a piperidine derivative under acidic or basic conditions.
Introduction of the ethyl(methyl)amino group: This step involves the alkylation of the spirocyclic core with ethyl(methyl)amine under controlled conditions.
Attachment of the tetrazolyl group: This can be done through a nucleophilic substitution reaction using a tetrazole derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the tetrazolyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: The compound’s unique structure could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Biochemistry: It can be used as a probe to study biological pathways and molecular interactions.
Industrial Chemistry: The compound may find applications in the synthesis of other complex molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 1-[(1R,2R)-1-[ethyl(methyl)amino]-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-2-(tetrazol-1-yl)ethanone is likely to involve interactions with specific molecular targets such as enzymes or receptors. The spirocyclic structure may enable the compound to fit into unique binding sites, modulating the activity of these targets and influencing various biological pathways.
Comparison with Similar Compounds
- 1-[(1R,2R)-1-[ethyl(methyl)amino]-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-2-(triazol-1-yl)ethanone
- 1-[(1R,2R)-1-[ethyl(methyl)amino]-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-2-(imidazol-1-yl)ethanone
Uniqueness: The presence of the tetrazolyl group in 1-[(1R,2R)-1-[ethyl(methyl)amino]-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-2-(tetrazol-1-yl)ethanone distinguishes it from similar compounds. This group can impart unique chemical properties and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[(1R,2R)-1-[ethyl(methyl)amino]-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-2-(tetrazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2/c1-3-23(2)17-14-6-4-5-7-15(14)19(18(17)27)8-10-24(11-9-19)16(26)12-25-13-20-21-22-25/h4-7,13,17-18,27H,3,8-12H2,1-2H3/t17-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFKQVZMWNWVCT-MSOLQXFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1C(C2(CCN(CC2)C(=O)CN3C=NN=N3)C4=CC=CC=C14)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C)[C@H]1[C@@H](C2(CCN(CC2)C(=O)CN3C=NN=N3)C4=CC=CC=C14)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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